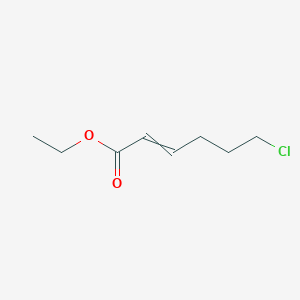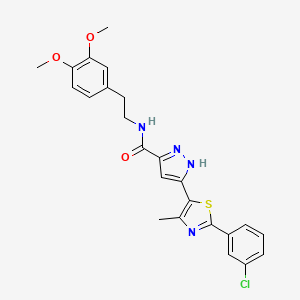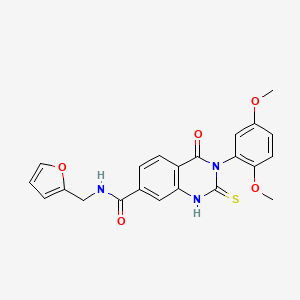
2,4,6,8-Tetraethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotetrasiloxane, 2,4,6,8-tetraethyl- is a cyclic organosilicon compound characterized by a ring structure consisting of alternating silicon and oxygen atoms. Each silicon atom in the ring is bonded to two ethyl groups, making it a tetraethyl derivative. This compound is part of the larger family of cyclotetrasiloxanes, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclotetrasiloxane, 2,4,6,8-tetraethyl- can be synthesized through the hydrosilylation of vinylsiloxanes with ethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from atmospheric to slightly elevated .
Industrial Production Methods
In industrial settings, the production of cyclotetrasiloxane, 2,4,6,8-tetraethyl- often involves the hydrolysis of dichlorosilanes followed by cyclization. The hydrolysis step produces a mixture of linear and cyclic siloxanes, which are then separated by distillation. The cyclic siloxanes, including cyclotetrasiloxane, 2,4,6,8-tetraethyl-, are isolated and purified through further distillation processes .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclotetrasiloxane, 2,4,6,8-tetraethyl- undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes in the presence of oxidizing agents.
Substitution: Replacement of ethyl groups with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, temperatures between 25°C and 100°C.
Oxidation: Hydrogen peroxide or other oxidizing agents, ambient temperature.
Substitution: Halogenating agents or organometallic reagents, varying temperatures.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Production of silanols or siloxanes.
Substitution: Generation of substituted cyclotetrasiloxanes with different functional groups.
Applications De Recherche Scientifique
Cyclotetrasiloxane, 2,4,6,8-tetraethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of cyclotetrasiloxane, 2,4,6,8-tetraethyl- involves its ability to form stable bonds with both organic and inorganic substrates. This property is attributed to the presence of silicon-oxygen bonds in its structure, which provide flexibility and stability. The compound can interact with various molecular targets, including polymers and biological molecules, through hydrosilylation and other reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
- Cyclotetrasiloxane, 2,4,6,8-tetravinyl-
- Cyclopentasiloxane, 2,4,6,8,10-pentaethyl-
Uniqueness
Cyclotetrasiloxane, 2,4,6,8-tetraethyl- is unique due to its specific ethyl substitution pattern, which imparts distinct chemical and physical properties compared to its methyl and vinyl counterparts. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C8H24O4Si4 |
|---|---|
Poids moléculaire |
296.61 g/mol |
Nom IUPAC |
2,4,6,8-tetraethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C8H24O4Si4/c1-5-13-9-14(6-2)11-16(8-4)12-15(7-3)10-13/h13-16H,5-8H2,1-4H3 |
Clé InChI |
KOJCPAMHGPVAEW-UHFFFAOYSA-N |
SMILES canonique |
CC[SiH]1O[SiH](O[SiH](O[SiH](O1)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108654.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108670.png)


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B14108680.png)
![1-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}isoquinoline-4-carboxamide](/img/structure/B14108681.png)
![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-2-methyl-,diphenylhydrazone](/img/structure/B14108689.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108718.png)

![(2R,3S,4S,5S)-2,3,4,5-tetrakis[3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/structure/B14108729.png)
![1-(3-Ethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108737.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108744.png)
